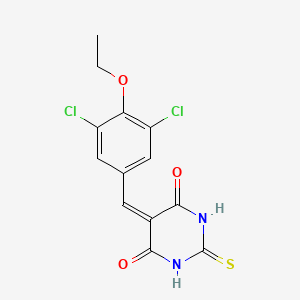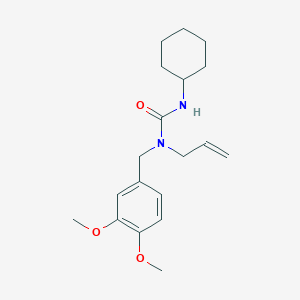![molecular formula C10H9ClFN3S2 B5710443 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 5787-02-0](/img/structure/B5710443.png)
5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine
説明
5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine, also known as compound 1, is a novel small molecule inhibitor that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and survival. Specifically, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has been shown to inhibit the activity of the enzyme protein kinase B (AKT), which is involved in cell survival and proliferation. By inhibiting AKT activity, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 may induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of bacterial and fungal growth. In addition, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of using 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 in lab experiments is its high potency and specificity. Compound 1 has been shown to have nanomolar potency against various cancer cell lines and bacteria, making it a useful tool for studying these diseases. In addition, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
One limitation of using 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness. In addition, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1, including:
1. Further investigation of its mechanism of action and target proteins.
2. Optimization of its synthesis method to improve yield and solubility.
3. Evaluation of its safety and efficacy in human clinical trials.
4. Investigation of its potential in combination therapy with other anticancer or antimicrobial agents.
5. Development of novel formulations or delivery methods to improve its bioavailability and effectiveness.
In conclusion, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 is a novel small molecule inhibitor that has shown potential in various scientific research applications. Its high potency and specificity make it a useful tool for studying cancer, neurodegenerative diseases, and infectious diseases. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and efficacy in humans.
合成法
Compound 1 is synthesized through a multistep process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiomethoxide to form the corresponding thioether. This thioether is then reacted with N-methyl-1,3,4-thiadiazol-2-amine to form 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1. The overall yield of this process is around 40%.
科学的研究の応用
Compound 1 has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, 5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine 1 has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3S2/c1-13-9-14-15-10(17-9)16-5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJIPEPFRMCRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357860 | |
| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
5787-02-0 | |
| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)


![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)
